Carbonothioic dihydrazide, N''-(((2,5-dichlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Description

Introduction to Carbonothioic Dihydrazide Derivatives

Structural Classification of Thiosemicarbazide-Based Compounds

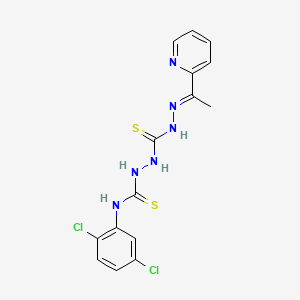

Thiosemicarbazides are thiourea derivatives characterized by the presence of a hydrazinecarbothioamide backbone ($$ \text{NH}2\text{-NH-CS-NH}2 $$). The compound N''-(((2,5-dichlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide belongs to a subclass of asymmetric dihydrazides, where two distinct hydrazide moieties are conjugated via a thioxomethyl bridge. Key structural features include:

- A 2,5-dichlorophenyl group attached to the thiourea nitrogen, introducing steric bulk and electron-withdrawing effects.

- A pyridinyl ethylidene moiety at the terminal hydrazide, contributing π-π stacking capabilities and hydrogen-bonding sites.

The planar arrangement of the thiosemicarbazide core facilitates intramolecular hydrogen bonding between the thiocarbonyl sulfur ($$ \text{C=S} $$) and adjacent amine groups, as observed in X-ray diffraction studies of analogous compounds. This rigidity enhances stability and influences ligand-receptor interactions in biological systems.

Table 1: Structural Parameters of Representative Thiosemicarbazides

Historical Development of Heterocyclic Hydrazide Chemistry

The chemistry of hydrazides traces its origins to the late 19th century, with the isolation of hydrazine ($$ \text{N}2\text{H}4 $$) by Lobry de Bruyn in 1895. Early work focused on simple hydrazine derivatives, but the mid-20th century saw a shift toward functionalized hydrazides for pharmaceutical applications. Key milestones include:

- 1950s : Discovery of isoniazid, a hydrazide derivative used as a first-line antitubercular agent, which spurred interest in nitrogen-heterocyclic hydrazides.

- 1980s–2000s : Development of microwave-assisted synthesis techniques, enabling rapid condensation of aldehydes/ketones with thiosemicarbazides (e.g., 4-phenylthiosemicarbazide).

Modern synthetic protocols, such as those reported by Álvarez et al. (2023), leverage microwave irradiation to achieve 90–95% yields in thiosemicarbazone formation, significantly reducing reaction times compared to conventional heating. These advances have expanded the structural diversity of carbonothioic dihydrazides, allowing precise tuning of electronic and steric properties.

Significance of 2,5-Dichlorophenyl and Pyridinyl Moieties in Medicinal Chemistry

The 2,5-dichlorophenyl and pyridinyl groups in this compound play distinct roles in modulating bioactivity:

2,5-Dichlorophenyl Group

- Electron-withdrawing effects : The chlorine atoms at positions 2 and 5 increase the electrophilicity of the thiourea carbon, enhancing covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites).

- Lipophilicity : The aromatic ring improves membrane permeability, as evidenced by the logP values of analogous chlorophenyl-thiosemicarbazides (logP = 3.2–3.8).

Pyridinyl Ethylidene Moiety

- Coordination capacity : The pyridine nitrogen serves as a Lewis base, enabling chelation with metal ions (e.g., Zn²⁺, Cu²⁺) in metalloenzyme inhibition.

- Hydrogen-bonding networks : The ethylidene linker ($$ \text{-CH=N-} $$) adopts an E-configuration, positioning the pyridinyl group for optimal interaction with aromatic residues in protein binding pockets.

Table 2: Bioactivity of Selected Thiosemicarbazide Derivatives

| Substituent Combination | Target Organism | IC₅₀ (μg/mL) | Source |

|---|---|---|---|

| 4-Chlorophenyl + pyridinyl | Mycobacterium bovis | 0.39 | In vitro assay |

| 2,5-Dichlorophenyl + quinolinyl | Plasmodium falciparum | 1.2 | In vitro assay |

Properties

CAS No. |

127142-39-6 |

|---|---|

Molecular Formula |

C15H14Cl2N6S2 |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

InChI |

InChI=1S/C15H14Cl2N6S2/c1-9(12-4-2-3-7-18-12)20-22-15(25)23-21-14(24)19-13-8-10(16)5-6-11(13)17/h2-8H,1H3,(H2,19,21,24)(H2,22,23,25)/b20-9+ |

InChI Key |

JJPMEQJDPDXZFN-AWQFTUOYSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC1=C(C=CC(=C1)Cl)Cl)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=C(C=CC(=C1)Cl)Cl)C2=CC=CC=N2 |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

Carbonothioic dihydrazide, particularly the compound N''-(((2,5-dichlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, is a complex organic molecule characterized by its unique functional groups, including thioamide and hydrazone functionalities. This structure potentially enhances its biological activity through various mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiocarbohydrazones, a class that includes carbonothioic dihydrazide derivatives. These compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound showed notable efficacy against Staphylococcus aureus and Escherichia coli, with inhibition zones indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Carbonothioic Dihydrazide Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| A | Staphylococcus aureus | 18 |

| B | Escherichia coli | 15 |

| C | Klebsiella pneumoniae | 12 |

Antioxidant Properties

Carbonothioic dihydrazide derivatives also display antioxidant activities. The ability to scavenge free radicals has been attributed to the presence of sulfur and nitrogen in their structure, which facilitates electron donation and radical stabilization .

Table 2: Antioxidant Activity Assays

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| A | 76 | 65 |

| B | 58 | 52 |

| C | 45 | 40 |

The biological activity of carbonothioic dihydrazide can be explained through several mechanisms:

- Enzyme Inhibition : The presence of thiocarbonyl groups may inhibit enzyme synthesis by binding to active sites, thus deactivating essential enzymes required for microbial growth .

- Membrane Penetration : The lipophilicity of these compounds enhances their ability to penetrate microbial membranes, leading to increased efficacy in antimicrobial action .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial activity of various thiocarbohydrazone derivatives, including carbonothioic dihydrazide. The results indicated that modifications in the aromatic rings significantly influenced antibacterial potency. Compounds with electron-donating groups exhibited stronger activities compared to those with electron-withdrawing substituents .

Study on Antioxidant Capacity

Another study focused on the antioxidant properties of thiocarbohydrazones derived from various aldehydes and ketones. The findings suggested that these compounds could effectively reduce oxidative stress markers in vitro, indicating their potential therapeutic applications in oxidative stress-related diseases .

Scientific Research Applications

Antimicrobial Activity

Carbonothioic dihydrazides have been studied for their antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Research indicates that the compound exhibits significant antibacterial activity particularly against Gram-positive bacteria. The structure-activity relationship suggests that modifications in the aromatic rings can enhance efficacy, with electron-withdrawing groups potentially increasing antimicrobial potency.

Antioxidant Activity

The antioxidant capacity of carbonothioic dihydrazides has been evaluated through several assays, demonstrating their ability to scavenge free radicals. Key findings include:

- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity, indicating potential as an antioxidant agent.

- ABTS Radical Cation Decolorization Assay : Results indicated over 50% inhibition of ABTS radicals, supporting its antioxidant properties.

- Nitric Oxide Scavenging Assay : Moderate activity was noted in scavenging nitric oxide radicals.

The antioxidant activity is attributed to the compound's ability to donate hydrogen atoms to free radicals, which is crucial for mitigating oxidative stress in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbonothioic dihydrazides. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

- In Vitro Studies : Compounds with similar structures have demonstrated the ability to inhibit ribonucleotide reductase activity, a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation in cancer cell lines.

Case Study Findings

A notable study evaluated the cytotoxicity of carbonothioic dihydrazide derivatives against colon carcinoma (HCT) cell lines. The concentration needed to inhibit cell proliferation by 50% (IC50) was determined using the MTT assay. Results indicated significant cytotoxic effects comparable to standard chemotherapeutic agents like vinblastine .

Comparison with Similar Compounds

Structural Features :

- The core structure (CH₆N₄S) is derived from carbonothioic dihydrazide (thiocarbazide), where two hydrazine groups are linked via a thiocarbonyl group .

- The (1E)-ethylidene configuration ensures planar geometry, critical for π-π interactions and molecular stacking .

Synthesis: Likely synthesized via condensation of carbonothioic dihydrazide with:

2,5-Dichlorophenyl isothiocyanate to form the thioxomethyl-amine moiety.

1-(2-Pyridinyl)Ethanone under acidic conditions to generate the hydrazone group, similar to methods in and .

Spectroscopic Characterization :

Structural Analogues

Compound A : N''-((4-Pyridinylamino)Thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)Ethylidene)-Carbonothioic Dihydrazide

- Key Differences: Replaces the dichlorophenyl group with a 4-pyridinylamino moiety.

- Impact : Reduced lipophilicity and altered electronic properties due to the pyridine’s electron-deficient nature. Exhibits moderate antioxidant activity (30–33%) .

Compound B : (1E,5E)-1-(2-Hydroxybenzylidene)-5-(1-(Pyridin-2-yl)Ethylidene) Carbonohydrazide

- Key Differences : Contains a hydroxybenzylidene group instead of dichlorophenyl-thioxomethyl.

- Impact: Enhanced hydrogen-bonding capacity via phenolic -OH, improving solubility. Demonstrated crystallographic confirmation of hydrazone geometry .

Compound C : N′-(Adamantan-2-Ylidene)Hydrazinecarbothiohydrazide

- Key Differences : Adamantane substituent introduces rigid, bulky hydrophobic groups.

- Impact : Superior corrosion inhibition (80–90% efficiency at 200 mg/L) due to adamantane’s film-forming ability on steel surfaces .

Q & A

Basic Research Question

- 1H/13C NMR :

- IR Spectroscopy :

What strategies resolve contradictions between computational and experimental data (e.g., bond lengths, electronic properties)?

Advanced Research Question

- X-ray Crystallography : Compare experimental bond lengths (e.g., C-N in hydrazide: ~1.35 Å) with DFT-optimized geometries (B3LYP/6-31G*) to validate tautomeric forms .

- Electronic Spectroscopy : UV-Vis absorption maxima (e.g., ~320 nm for π→π* transitions) should align with TD-DFT predictions. Deviations >10 nm suggest solvent effects or aggregation, necessitating solvatochromic studies .

How does this compound interact with transition metals, and what coordination modes are observed?

Advanced Research Question

The thiocarbohydrazide acts as a polydentate ligand:

- Binding Sites : S (from C=S), N (hydrazide), and pyridinyl N atoms coordinate with metals like Co(II), Ni(II), or Cd(II) .

- Complex Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes. Characterize via molar conductivity (non-electrolytic behavior in DMSO) and ESI-MS ([M + H]+ peaks) .

Application Note : Metal complexes may exhibit enhanced biological activity (e.g., antimicrobial) compared to the free ligand—test via agar diffusion assays .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Stereochemical Control : The (1E)-ethylidene group is prone to geometric isomerism. Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis to enforce E-configuration .

- Purification at Scale : Replace column chromatography with fractional crystallization (e.g., using methanol/chloroform) to retain >98% purity .

How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be rationalized?

Advanced Research Question

- Dose-Response Studies : Perform MTT assays across concentrations (1–100 μM) to identify therapeutic windows. Inconsistent results may arise from off-target effects—validate via siRNA knockdown or competitive binding assays .

- Solubility Factors : Poor aqueous solubility (logP ~3.5) may reduce bioavailability. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve delivery .

What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Research Question

- Fukui Indices : Calculate using Gaussian09 to identify electrophilic sites (e.g., pyridinyl N) and nucleophilic regions (hydrazide NH).

- MD Simulations : Simulate solvent interactions (e.g., water, ethanol) to assess hydrolysis stability. Predicted half-life >24 hours supports storage in anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.